3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
The compound 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused pyrrolo-oxazole dione core. Its structure includes three distinct aromatic substituents:
- A 4-fluorophenyl group at position 3,
- A 4-methoxyphenyl group at position 5,
- A phenyl group at position 2.
The hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione scaffold imports rigidity, while the substituents influence electronic and steric properties. Crystallographic tools like SHELXL and ORTEP-3 (used for structure refinement and visualization) have been critical in confirming its stereochemistry and puckered ring conformation .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-30-19-13-11-17(12-14-19)26-23(28)20-21(15-7-9-16(25)10-8-15)27(31-22(20)24(26)29)18-5-3-2-4-6-18/h2-14,20-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYACEIVBOFBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Compound A (F) vs. B (Cl): Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to chlorine .
Stereochemical and Conformational Differences
- Ring Puckering : Compound A’s hexahydro core likely adopts a chair-like conformation, as inferred from crystallographic data using Cremer-Pople puckering parameters . In contrast, Compound D’s iso-butyl group may enforce a distorted boat conformation .
- Configuration Determination: NOESY correlations and optical rotation comparisons (e.g., +10.7 for Compound A vs. +5.7 for dendalone derivatives) suggest distinct stereochemical profiles .
Biological Activity
The compound 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H24FN3O3
- Molecular Weight : 409.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of functional groups such as fluorine and methoxy enhances its lipophilicity and potential receptor binding affinity.
- Receptor Interactions : The compound may exhibit activity by modulating neurotransmitter receptors or enzymes involved in metabolic pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to inflammatory processes or cancer cell proliferation.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest |
| HeLa | 10.0 | Inhibition of migration and invasion |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Cytokine Production : Studies revealed a decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when cells were treated with the compound.
Neuroprotective Effects
Research indicates potential neuroprotective properties:
- Neurotoxicity Models : In models of neurotoxicity induced by glutamate, the compound reduced neuronal death, suggesting a protective mechanism against excitotoxicity.
Case Studies
-
Study on Cancer Cell Lines :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on MCF-7 and A549 cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 12 µM for MCF-7 cells.
-
Inflammation Model :
- An investigation into the anti-inflammatory properties demonstrated that treatment with the compound significantly reduced levels of IL-6 and TNF-alpha in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
-
Neuroprotection Study :
- In a neurotoxicity model using primary cortical neurons exposed to glutamate, the compound exhibited protective effects by reducing neuronal apoptosis by up to 40% compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
